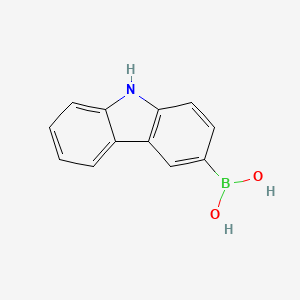

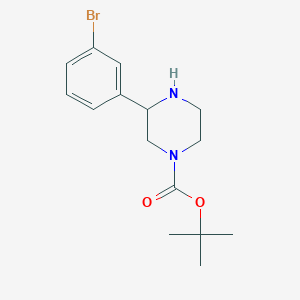

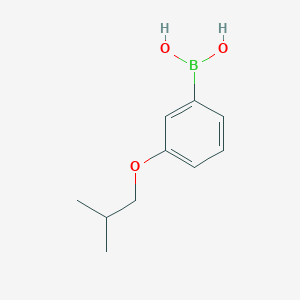

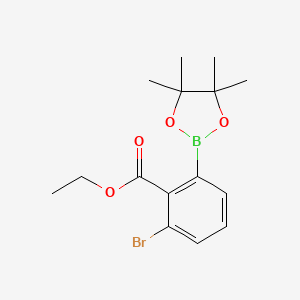

3-Isobutoxyphenylboronic acid

Übersicht

Beschreibung

3-Isobutoxyphenylboronic acid is a chemical compound that belongs to the family of boronic acids. It is widely used in scientific research due to its ability to react with diols and sugars, making it an important tool for studying carbohydrate chemistry. In

Wissenschaftliche Forschungsanwendungen

Tissue Engineering and Drug Delivery

3-Isobutoxyphenylboronic acid can be utilized in the creation of hydrogels with unique viscoelastic, mechanical, and swelling properties. These hydrogels are valuable as water absorbents, biocompatible and biodegradable scaffolds in tissue engineering, and as nanocarriers in drug delivery systems .

Diagnostic Tools

Due to the ability of phenylboronic acids to form reversible complexes with polyols, including sugars, derivatives like 3-Isobutoxyphenylboronic acid can be used in diagnostic applications. They serve as molecular bases for analytical tools that can detect and measure concentrations of biomolecules .

Therapeutic Applications

The unique chemistry of phenylboronic acids allows for the development of therapeutic applications. 3-Isobutoxyphenylboronic acid could be involved in creating treatments that target specific biological processes or conditions through reversible covalent reactions .

Selective Recognition of Biomolecules

Phenylboronic acids have the capability to selectively recognize cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins. This property can be harnessed in various scientific research applications where selective binding is crucial .

Chemical Synthesis

Scientists use 3-Isobutoxyphenylboronic acid in chemical synthesis processes due to its reactivity and stability. It can act as an intermediate or a reagent in the synthesis of more complex chemical compounds .

Material Science

In material science research, 3-Isobutoxyphenylboronic acid can contribute to the development of new materials with desired properties such as enhanced durability or specific reactivity patterns .

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

3-Isobutoxyphenylboronic acid is a low-molecular-weight hydrogelator . It forms a network of cross-linked nanofibers when dissolved in water, combining amorphous and crystalline phases . This interaction with water molecules results in the formation of hydrogels, which have unique viscoelastic, mechanical, and swelling properties .

Biochemical Pathways

The formation of hydrogels can influence various biological processes, including tissue engineering and drug delivery .

Pharmacokinetics

The solubility of isobutoxy derivatives of phenylboronic acid has been studied , which can influence the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 3-Isobutoxyphenylboronic acid’s action primarily involve the formation of hydrogels. These hydrogels can provide structural support for cell division while mimicking tissues . They can also respond to various triggers, such as pH increase, H2O2, and cyclodextrin addition, and selectively absorb dyes for liquid mixture separation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Isobutoxyphenylboronic acid. For instance, the viscoelastic properties of the hydrogels formed by this compound can be tuned by adding urea, thereby adjusting the gelation temperature . Furthermore, the compound’s response to various triggers (pH increase, H2O2, and cyclodextrin addition) suggests that changes in the chemical environment can affect its action .

Eigenschaften

IUPAC Name |

[3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOSYEUNKIDTBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584582 | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutoxyphenylboronic acid | |

CAS RN |

849052-21-7 | |

| Record name | B-[3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(2-Methylpropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

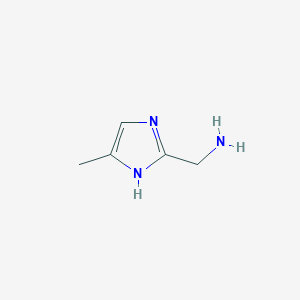

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)